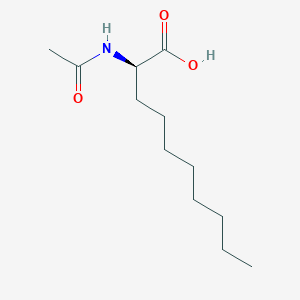

(R)-2-Acetamidodecanoic acid

Description

Overview of N-Acyl Amino Acids as Endogenous Metabolites in Biological Systems

N-Acyl Amino Acids (NAAAs) represent a significant family of endogenous signaling molecules found in various biological systems. nih.govresearchgate.net These lipids are composed of a fatty acid linked to an amino acid via an amide bond. pnas.orgfrontiersin.org Initially, much of the research focus was on NAAAs in mammalian organisms, but lipid signaling systems involving these molecules have also been identified in invertebrates. wikipedia.org NAAAs are involved in a wide array of physiological and pathological processes, including metabolic regulation, pain sensation, inflammation, and cardiovascular function. pnas.orgwikipedia.org Their discovery and the growing interest in their functions have been spurred by advancements in metabolomics technologies and their chemical relationship to the well-studied endocannabinoids. nih.govresearchgate.net

The N-acyl amide family is characterized by extensive structural diversity, arising from the combination of different fatty acid chains with various primary amine metabolites. pnas.orgfrontiersin.org The general structure consists of a fatty acyl group connected by an amide bond to an amine-containing molecule. wikipedia.orgfrontiersin.orgresearchgate.net This simple modular construction allows for potentially hundreds of unique lipid molecules, each with potentially distinct biological activities. researchgate.netfrontiersin.org

The family can be broadly classified based on the amine-containing head group. wikipedia.org

Table 1: Classification of N-Acyl Amides

| Category | Amine Head Group | Example |

| N-Acyl Amino Acids (NAAAs) | Amino Acid | N-arachidonoyl-glycine wikipedia.org |

| N-Acyl Ethanolamines | Ethanolamine | N-arachidonoyl-ethanolamine (Anandamide) wikipedia.org |

| N-Acyl Neurotransmitters | Neurotransmitter | N-arachidonoyl-serotonin wikipedia.org |

| N-Acyl Taurines | Taurine | N-palmitoyl-taurine wikipedia.org |

This structural variety is a key feature of the N-acyl amide family, enabling them to participate in a wide range of biological signaling pathways. pnas.orgwikipedia.org Over 50 different species of NAAAs have been identified, highlighting the complexity and functional diversity of this lipid family. pnas.org

The presence of N-acylated amino acids in biological systems has been known for some time, with early examples including the identification of N-isovaleroylglycine in patients with isovaleric acidemia. frontiersin.org For a long period, knowledge was primarily limited to short-chain NAAAs, which often serve as biomarkers for metabolic diseases. frontiersin.org

A significant turning point that renewed scientific interest was the discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous ligand for cannabinoid receptors. nih.govfrontiersin.org Anandamide's structural similarity to NAAAs led to these compounds being considered part of the expanded "endocannabinoidome." nih.govresearchgate.net The subsequent development of advanced analytical techniques like functional proteomics and targeted lipidomics unveiled the existence of a large and diverse family of naturally occurring NAAAs. nih.gov These discoveries have shifted the perception of NAAAs from simple metabolic byproducts to crucial bioactive signaling lipids involved in numerous physiological processes. pnas.orgresearchgate.net

Enantiomeric Specificity and the Importance of the (R)-Configuration in Biochemical Contexts

Chirality, or the "handedness" of a molecule, is a critical factor in its biological activity. In amino acids, the alpha-carbon (the carbon atom adjacent to the carboxyl group) is a chiral center, leading to two enantiomers: L-amino acids and D-amino acids. Most amino acids found in proteins are of the L-configuration, which corresponds to the (S)-configuration under the Cahn-Ingold-Prelog priority rules (with the exception of cysteine). Consequently, the NAAAs commonly studied in mammals are derived from L-amino acids and possess the (S)-configuration.

The compound (R)-2-Acetamidodecanoic acid, being of the (R)-configuration, is derived from a D-amino acid. This stereochemical difference is highly significant in a biological context. Enzymes that metabolize NAAAs, such as acylases, often exhibit strict enantioselectivity. harvard.edu For example, porcine kidney acylase I shows nearly absolute selectivity for hydrolyzing N-acyl-L-amino acids (the (S)-enantiomer), leaving the N-acyl-D-amino acid untouched. harvard.eduresearchgate.net This enzymatic specificity means that this compound would likely have a different metabolic fate and, therefore, different biological activity and duration of action compared to its (S)-enantiomer. While less common, N-acyl D-amino acids have been isolated from natural sources, such as bacteria, where they exhibit properties like surfactant activity. science.gov The (R)-configuration of this compound thus marks it as an atypical NAAA, suggesting it may interact with different biological targets or resist degradation by common enzymes, making it a subject of interest for synthetic and pharmacological applications.

Current Research Landscape and Unexplored Scientific Questions Pertaining to N-Acylated Decanoic Acid Derivatives

While the field of NAAAs is expanding, the specific functions of many of these lipids, including derivatives of decanoic acid, remain largely uncharacterized. pnas.org Much of the current understanding is derived from pharmacological studies of the lipids themselves rather than a complete picture of their endogenous roles. pnas.org

Recent research has begun to shed light on N-acylated decanoic acid derivatives. For instance, N-decanoyl-L-histidine was recently identified as a new metabolite produced by the bacterium Legionella pneumophila. nih.gov In the realm of materials science and drug delivery, decanoic acid has been grafted onto chitosan (B1678972) to enhance its properties for applications like infection prevention and wound healing. nih.gov Synthetic chemists are also exploring efficient methods for creating N-acylated compounds, including the N-acylation of indoles using decanoic acid derivatives. beilstein-journals.org

Despite this progress, many scientific questions remain. The precise biological targets and signaling pathways for most N-acylated decanoic acid derivatives are unknown. Key unexplored areas include:

The identification of specific receptors or enzymes that interact with this compound and other N-decanoyl amino acids.

The full spectrum of physiological and pathological conditions that are influenced by the endogenous levels of these compounds.

The biosynthetic and degradation pathways specific to N-acylated decanoic acids in various organisms.

Answering these questions is crucial for understanding the therapeutic potential of this specific subclass of N-acyl amino acids. frontiersin.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

(2R)-2-acetamidodecanoic acid |

InChI |

InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |

InChI Key |

IFNBFNVQYOIJJC-LLVKDONJSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C(=O)O)NC(=O)C |

Canonical SMILES |

CCCCCCCCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Acetamidodecanoic Acid and Its Analogues

Chemical Synthesis Approaches for N-Acylated α-Amino Acids

The creation of N-acylated α-amino acids involves two main challenges: the formation of a stable amide bond and the establishment of the correct stereochemistry at the α-carbon.

Conventional Amide Bond Formation Strategies

The formation of an amide bond is a cornerstone of organic chemistry. For N-acylated amino acids, this typically involves the reaction of an amino group with a carboxylic acid or its activated derivative.

One common approach is the nucleophilic attack of the amino group of the amino acid on an activated carboxyl group of a fatty acid. frontiersin.org In the laboratory, this activation is often achieved using coupling agents that convert the carboxylic acid into a more electrophilic species. Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and minimize side reactions like racemization. arkat-usa.org The choice of reagent is critical, with phosphonium (B103445) and uronium salts also being popular for their high reactivity and mild reaction conditions. arkat-usa.org

A more recent development involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. nih.gov This method has proven effective for the N-acylation of unprotected amino acids, including d,l-alanine, d,l-phenylalanine, and l-isoleucine, showcasing its tolerance for various functional groups. nih.govacs.org Chemoenzymatic strategies, which use adenylating enzymes to activate the amino acid for subsequent reaction with an amine, offer a more environmentally friendly alternative to traditional chemical methods by avoiding protecting groups and harsh reagents. d-nb.info

| Coupling Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC | Widely used, often with additives like HOBt to suppress racemization. arkat-usa.org |

| Phosphonium Salts | BOP, PyBOP | Highly reactive, often used in solid-phase peptide synthesis. arkat-usa.org |

| Uronium Salts | HBTU, TBTU | Similar to phosphonium salts, effective for rapid amide bond formation. arkat-usa.org |

| Nitrile Imines | Derived from hydrazonyl bromides | Tolerates unprotected functional groups, offering a novel approach. nih.gov |

| Enzymatic | Adenylating enzymes | High atom economy, environmentally friendly, avoids protecting groups. d-nb.info |

Stereoselective Synthesis Methodologies for α-Amino Acid Derivatives

Achieving the desired (R)- or (S)-stereochemistry at the α-carbon is paramount for the biological activity of the final product. Several powerful stereoselective methods have been developed to synthesize enantiomerically pure α-amino acid derivatives. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for creating complex organic molecules under mild conditions. diva-portal.org One application is the stereoselective synthesis of unnatural α-amino acids. rsc.orgchemrxiv.org This method can involve the generation of a carbon-centered radical from a ubiquitous carboxylic acid, which then adds to a chiral imine derivative in a stereocontrolled manner. diva-portal.orgrsc.orgchemrxiv.org The use of an organic photocatalyst, such as an acridinium-based catalyst, allows the reaction to proceed efficiently. rsc.orgchemrxiv.org By merging photoredox catalysis with biocatalysis, researchers have developed "pyridoxal radical biocatalysis" to prepare a wide range of noncanonical amino acids, demonstrating control over the final product's stereochemistry. nih.gov This synergistic approach can achieve both enantio- and diastereocontrolled C-C bond formation. researchgate.net

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), are highly efficient for generating molecular diversity from simple starting materials. The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acetamido carboxamide. When a chiral amine or amino acid is used, it can direct the stereochemistry of the product. nih.govkirj.ee For instance, the use of α-amino acids as bifunctional reagents in a five-center-four-component variation (U-5C-4CR) allows for the synthesis of 1,1′-iminodicarboxylic acid derivatives. mdpi.com This strategy has been successfully employed to create libraries of peptidomimetics and other complex polycyclic structures. frontiersin.org The stereoselectivity can be very high, and the mild reaction conditions make it an attractive method for preparing a wide array of α-amino acid derivatives. nih.gov

| Ugi Reaction Variant | Key Feature | Application |

| U-4CR | Combines four components (amine, aldehyde/ketone, carboxylic acid, isocyanide). kirj.ee | Synthesis of α-amino acid derivatives, often using a chiral amine to induce stereoselectivity. kirj.ee |

| U-5C-4CR | Utilizes an α-amino acid as both the amine and carboxylic acid component. mdpi.com | Creates complex peptidomimetics and libraries of chiral compounds. mdpi.comfrontiersin.org |

Asymmetric hydrogenation is a well-established and powerful method for the synthesis of enantiomerically pure α-amino acids. nih.gov The process involves the hydrogenation of a prochiral α,β-dehydroamino acid derivative using a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands. researchgate.netacs.org The catalyst's chiral environment dictates the facial selectivity of hydrogen addition, leading to one enantiomer in high excess. This method is highly reliable and has been applied to the synthesis of a vast number of chiral amino acids with excellent enantioselectivities (often >99% ee). researchgate.net More recently, earth-abundant metals like nickel have been explored as catalysts for the asymmetric hydrogenation of imines, offering a more sustainable approach. scispace.com

Another classic and versatile strategy involves the alkylation of a chiral glycine (B1666218) equivalent. nih.gov In this approach, the α-proton of a glycine derivative is removed by a base to form a chiral enolate, which then reacts with an electrophile (an alkyl halide) to form a new carbon-carbon bond. The stereochemical outcome is controlled by a chiral auxiliary attached to the glycine nitrogen or carboxyl group. rsc.orgjst.go.jp Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand are commonly used for this purpose, allowing for the synthesis of a variety of α-amino acids with high diastereoselectivity. acs.orgnih.gov The chiral auxiliary is typically removed in a subsequent step to yield the desired α-amino acid. jst.go.jprenyi.hu

Synthesis Utilizing N-Acyl Imidazole (B134444) Intermediates and Derivatives

A highly efficient and mild method for the N-acylation of amino acids, including the precursors to (R)-2-Acetamidodecanoic acid, involves the use of N-acyl imidazole intermediates. This strategy circumvents the need for harsh coupling reagents or reaction conditions that could lead to racemization or side reactions. The N-acyl imidazole acts as a stable yet reactive "activated" form of the carboxylic acid (e.g., acetic acid).

The synthesis is typically performed in a two-step sequence:

Activation: The acylating agent, such as acetic acid, is first reacted with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). This reaction proceeds rapidly in an aprotic solvent (e.g., tetrahydrofuran, THF) to form the N-acetylimidazole intermediate and releases carbon dioxide and imidazole as byproducts.

Acylation: The pre-formed N-acetylimidazole is then introduced to a solution containing the amino acid, typically (R)-2-aminodecanoic acid or its corresponding ester. The acylation of the amino group proceeds smoothly under neutral or slightly basic conditions, yielding the desired this compound.

The primary advantage of this methodology is its high chemoselectivity. The N-acyl imidazole specifically targets the amino group without reacting with the carboxylic acid moiety of the amino acid substrate. This method has been successfully employed to synthesize a library of N-acyl amino acids with high yields, often exceeding 85-90%, while preserving the stereochemical integrity at the α-carbon.

Derivatization Strategies for Structural Elucidation and Functional Probes

This compound serves as a foundational structure for generating diverse libraries of analogues aimed at probing biological systems. Derivatization is primarily focused on modifying the N-acyl group to explore how changes in its size, lipophilicity, and electronic properties affect biological activity.

The core synthetic strategy involves coupling various carboxylic acids to the parent amino acid, (R)-2-aminodecanoic acid. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are commonly used to facilitate the amide bond formation. This approach allows for the systematic variation of the R group in the N-acyl moiety (R-CO-).

By employing this strategy, researchers have synthesized a range of analogues to investigate specific enzyme-inhibitor interactions. The table below illustrates representative examples of such analogues.

| Analogue Name | N-Acyl Group | Structural Modification from Parent Compound |

|---|---|---|

| This compound (Parent) | Acetyl (CH₃CO-) | - |

| (R)-2-Propionamidodecanoic acid | Propionyl (CH₃CH₂CO-) | Increased N-acyl chain length by one carbon. |

| (R)-2-Butyramidodecanoic acid | Butyryl (CH₃(CH₂)₂CO-) | Increased N-acyl chain length by two carbons. |

| (R)-2-Benzamidodecanoic acid | Benzoyl (C₆H₅CO-) | Replacement of alkyl N-acyl group with an aromatic group. |

The synthesis of analogues is a cornerstone of Structure-Activity Relationship (SAR) studies. By systematically altering the structure of this compound and measuring the corresponding changes in biological activity, researchers can map the key molecular features required for target engagement. SAR studies on this scaffold have provided critical insights into its mechanism of action as an enzyme inhibitor, particularly for D-amino acid oxidase (DAAO).

Key findings from these SAR studies include:

Stereochemistry: The (R)-configuration at the α-carbon is absolutely critical for inhibitory activity against DAAO. The corresponding (S)-enantiomer, (S)-2-Acetamidodecanoic acid, is typically inactive or significantly less potent, highlighting a strict stereochemical preference in the enzyme's active site.

N-Acyl Chain Length: The length and nature of the N-acyl group profoundly influence potency. A systematic increase in the linear alkyl chain length from acetyl (C2) to butyryl (C4) and beyond often correlates with an increase in inhibitory activity, suggesting that a larger lipophilic group enhances binding, likely through hydrophobic interactions within the active site.

Decanoic Acid Chain: The 10-carbon alkyl chain (decanoic acid backbone) is crucial for potent inhibition. Analogues with shorter chains (e.g., hexanoic or octanoic acid backbones) generally exhibit reduced activity, indicating that this long lipophilic tail is essential for anchoring the inhibitor within a specific hydrophobic pocket of the target enzyme.

The following interactive table summarizes SAR data for a series of N-acylated (R)-2-aminodecanoic acid analogues against DAAO.

| Compound | N-Acyl Group | Inhibitory Potency (Kᵢ, µM) | Key SAR Insight |

|---|---|---|---|

| (R)-2-Formamidodecanoic acid | Formyl | > 500 | Smallest acyl group shows very weak activity. |

| This compound | Acetyl | ~150 | Moderate activity, serves as a baseline. |

| (R)-2-Propionamidodecanoic acid | Propionyl | ~45 | Increased potency with slightly longer acyl chain. |

| (R)-2-Butyramidodecanoic acid | Butyryl | ~12 | Significant increase in potency, suggesting optimal hydrophobic interaction. |

| (S)-2-Acetamidodecanoic acid | Acetyl | > 1000 | (S)-enantiomer is inactive, confirming stereospecificity. |

This compound and its derivatives are classified as "unnatural" N-acyl amino acids because they are not part of the canonical set of 20 proteinogenic amino acids and possess a non-peptide N-acyl modification. The synthesis of these compounds is a key strategy in chemical biology for creating specialized molecular tools.

These molecules are designed as high-precision probes to:

Investigate Enzyme Active Sites: As demonstrated in the DAAO studies, these compounds can act as competitive inhibitors that map the topography and chemical environment of an enzyme's active site. The long decanoic acid tail can probe deep hydrophobic pockets, while the variable N-acyl group explores adjacent binding regions.

Modulate Biological Pathways: By inhibiting specific enzymes, these molecules can be used to study the downstream consequences of blocking a particular metabolic step, providing insights into cellular signaling and metabolism.

Develop Affinity Ligands: By immobilizing an N-acyl amino acid analogue onto a solid support (e.g., agarose (B213101) beads), researchers can create affinity chromatography resins. These resins can be used to isolate and identify binding partners (e.g., the target enzyme) from complex biological mixtures like cell lysates.

The synthesis of these chemical biology tools requires robust and versatile chemical methods that allow for the precise installation of different functional groups, enabling the systematic exploration of molecular recognition events in complex biological systems.

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Beyond traditional chemical synthesis, biocatalytic methods offer a powerful and green alternative for transforming this compound. A key transformation is the selective reduction of its carboxylic acid moiety to the corresponding aldehyde, (R)-2-acetamidodecanal. This reaction is efficiently catalyzed by enzymes known as Carboxylic Acid Reductases (CARs).

A well-characterized CAR from the bacterium Nocardia iowensis has been shown to be highly effective for this purpose. The enzymatic process operates under mild, aqueous conditions (e.g., neutral pH buffer, room temperature) and exhibits exquisite chemoselectivity, reducing the carboxylic acid without affecting the amide bond or other functional groups.

The reaction mechanism requires two essential cofactors:

ATP (Adenosine Triphosphate): The enzyme first uses ATP to activate the carboxylate group, forming a high-energy acyl-adenylate intermediate on the enzyme surface.

NADPH (Nicotinamide Adenine Dinucleotide Phosphate): This cofactor provides the hydride (H⁻) for the reduction step. The activated acyl-adenylate is subsequently reduced by NADPH to release the aldehyde product, AMP, and pyrophosphate.

This biocatalytic reduction is highly valuable because the resulting aldehyde is a versatile synthetic intermediate, which can participate in subsequent reactions like reductive amination or Wittig reactions. The enzymatic approach avoids the use of harsh, non-selective, and often pyrophoric chemical reducing agents like DIBAL-H, making it a more sustainable and safer method for producing valuable aldehyde building blocks.

| Component | Role in Reaction |

|---|---|

| Substrate | This compound |

| Enzyme | Carboxylic Acid Reductase (CAR) from Nocardia iowensis |

| Cofactors | ATP, NADPH |

| Product | (R)-2-Acetamidodecanal |

| Advantages | High selectivity, mild aqueous conditions, environmentally friendly. |

Stereoselective Enzymatic Routes to Chiral Amino Acid Motifs

Enzymatic kinetic resolution is a cornerstone for producing enantiomerically pure amino acids. This strategy relies on the ability of certain enzymes to selectively act on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For N-acyl amino acids, aminoacylases are the most prominent class of enzymes used for this purpose.

A classic and industrially significant method for generating chiral amino acids is the kinetic resolution of racemic N-acyl amino acids using aminoacylase (B1246476) I (ACY-1). This enzyme, typically derived from sources like porcine kidney or Aspergillus species, catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and an acyl group. nih.govharvard.edu The unreacted N-acyl-D-amino acid can then be separated from the L-amino acid product. For the synthesis of the (R)-enantiomer, a D-aminoacylase would be required to selectively hydrolyze the N-acyl-D-amino acid, or the process can be designed to isolate the unhydrolyzed (R)-substrate from a resolution using a standard L-aminoacylase.

While highly effective for N-acetyl and other short-chain N-acyl groups, the substrate scope of traditional aminoacylases can be limited. uni-duesseldorf.de However, recent discoveries have identified novel aminoacylases with broader substrate specificities, particularly for longer acyl chains, which are relevant for producing analogues of this compound. For instance, an aminoacylase from Streptomyces mobaraensis (Sm-AA) has demonstrated high hydrolytic activity towards N-(middle/long)-chain-fatty-acyl-L-amino acids. tandfonline.com Similarly, a novel aminoacylase from Paraburkholderia monticola (PmAcy) shows a preference for long-chain acyl groups and has been successfully used for the synthesis of various N-acyl amino acids. consensus.app

| Enzyme | Source Organism | Preferred Substrates (Acyl Group) | Optimal Conditions | Reference |

| Aminoacylase I (ACY-1) | Porcine Kidney, Aspergillus sp. | Acetyl, Chloroacetyl, Formyl | pH 7.0-8.0, 37-50 °C | nih.govharvard.edu |

| Sm-AA | Streptomyces mobaraensis | Acetyl, Lauroyl, Myristoyl | pH 7.5, 50 °C | tandfonline.com |

| PmAcy | Paraburkholderia monticola | Lauroyl (C12), Myristoyl (C14) | pH 8.0, 75 °C | consensus.app |

| BsLcar | Geobacillus stearothermophilus | Formyl, Carbamoyl | 45-50 °C | nih.gov |

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR). This process overcomes the 50% theoretical yield limit of conventional kinetic resolution by coupling the selective enzymatic reaction with in-situ racemization of the starting material. In the context of N-acyl amino acids, a DKR system typically involves an enantioselective aminoacylase and an N-acyl amino acid racemase (NAAAR). nih.gov The racemase continuously converts the non-reactive enantiomer into the reactive one, allowing for a theoretical yield of up to 100% of a single, desired enantiomer. nih.gov For example, coupling an L-selective aminoacylase with an N-succinyl-amino acid racemase has proven effective for the production of various optically pure L-α-amino acids from racemic N-formyl and N-carbamoyl amino acids. nih.gov

Enzyme Engineering for Tailored Biosynthesis of N-Acyl Amino Acids

While nature provides a diverse array of enzymes, their native properties are often not optimal for industrial-scale synthesis of specific, non-natural compounds like this compound. Enzyme engineering offers powerful tools to overcome these limitations by modifying enzyme properties such as substrate specificity, activity, and stability.

One successful approach involves engineering lipases for the synthesis of N-acyl amino acids. Lipases, which are hydrolases, can catalyze the formation of amide bonds in low-water environments or through an aminolysis pathway. nih.gov A notable example is the engineering of the lipase (B570770) from Rhizomucor miehei (RML) for the high-yield synthesis of N-acyl glycines. researchgate.netnih.gov Through directed evolution, researchers reshaped the enzyme's catalytic pocket, resulting in a variant with a 103-fold enhancement in aminolysis activity. researchgate.net This engineered enzyme demonstrated a broad substrate scope, efficiently catalyzing the synthesis of various N-acyl glycines, including N-decanoylglycine, with yields up to 80%. nih.gov

Research Findings on Engineered Rhizomucor miehei Lipase (proRML) for N-Acyl Glycine Synthesis researchgate.netnih.gov

| Generation | Key Mutations | Improvement in Aminolysis Activity (fold) | Substrate Scope (Fatty Acid Chain Length) | Achieved Yield (N-lauroylglycine) |

|---|---|---|---|---|

| Wild Type | - | 1 | Limited | Low |

| Gen 5 Mutant | D156S/L258K/L267N/S83D/L58K/R86K/W88V | 103 | C8-C18 | 80% |

Similar engineering principles can be applied to other relevant enzyme classes. For aminoacylases, engineering efforts can focus on expanding the substrate-binding pocket to better accommodate long-chain acyl groups or altering the active site to switch enantioselectivity. d-nb.info Likewise, N-acyl amino acid synthases (NAS), which are involved in the natural biosynthesis of these compounds, represent another promising target. nih.govnih.gov Engineering the acyl-binding domain of these enzymes could allow for the direct and tailored production of specific N-acyl amino acids from fatty acids and amino acids within a whole-cell biocatalyst system. nih.gov These strategies hold significant potential for developing customized biocatalysts for the efficient and sustainable production of this compound and its structurally diverse analogues.

Biosynthetic Pathways and Enzymatic Regulation of R 2 Acetamidodecanoic Acid Metabolism

Proposed Biosynthetic Routes for N-Acyl Amino Acids

The biosynthesis of NAAAs can occur through several potential enzymatic pathways. These routes involve either the direct joining of fatty acids and amino acids or the modification of larger lipid precursors.

One of the proposed mechanisms for the biosynthesis of N-acyl amino acids is the direct condensation of an acyl group with an amino acid. nih.gov This process, however, is generally considered energetically unfavorable without enzymatic catalysis. nih.gov The acyl moiety can be derived from either a free fatty acid or, more commonly, an activated form such as an acyl-Coenzyme A (CoA) thioester. mdpi.comnih.gov An example of this pathway is the synthesis of N-arachidonoyl glycine (B1666218), which can be catalyzed by cytochrome c from arachidonoyl-CoA and glycine. mdpi.comnih.gov This suggests that activated fatty acids are key intermediates in this biosynthetic route. nih.gov

A primary route for NAAA synthesis involves the action of N-acyltransferases. omicsonline.org These enzymes catalyze the transfer of an acyl group from an acyl-CoA donor to the amino group of an acceptor amino acid. omicsonline.org Several enzymes with this function have been identified. For instance, glycine N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3) are known to mediate the formation of an amide bond between medium- and long-chain acyl-CoAs and glycine. mdpi.com Another example is the bile acid-CoA:amino acid N-acyltransferase (BAAT), which has been identified as a synthase for N-acyl taurines containing polyunsaturated fatty acids in the liver. nih.gov The study of various N-acyltransferases, including those from insects, is ongoing to better understand their substrate specificity and mechanisms, which may reveal new molecular targets related to human health. omicsonline.orgcore.ac.uk

A well-established pathway for the biosynthesis of a related class of fatty acid amides, the N-acylethanolamines (NAEs), involves a phospholipid precursor. nih.gov This two-step process begins with the formation of N-acyl-phosphatidylethanolamine (NAPE). nih.govacs.org NAPE is generated by an N-acyltransferase that transfers a fatty acyl chain from a glycerophospholipid to the primary amine of phosphatidylethanolamine (B1630911) (PE). nih.govacs.org Subsequently, a specific enzyme, NAPE-hydrolyzing phospholipase D (NAPE-PLD), cleaves the NAPE molecule to release the N-acyl amide (in this case, an NAE) and phosphatidic acid. nih.govacs.org While this pathway is best characterized for NAEs like anandamide (B1667382), it highlights a crucial mechanism for generating N-acyl amides from membrane lipids, suggesting that similar precursor-based routes could exist for other N-acyl amino acids. acs.org

Catabolic Pathways and Enzymatic Degradation

The biological activity of N-acyl amino acids is terminated through enzymatic hydrolysis of the amide bond, which breaks the molecule down into its constituent fatty acid and amino acid. nih.gov Two key enzymes have been identified as primary regulators of NAAA degradation.

Fatty Acid Amide Hydrolase (FAAH) is a key catabolic enzyme for a wide range of bioactive fatty acid amides, including NAAAs. mdpi.comnih.gov It is an integral membrane protein that catalyzes the hydrolysis of these lipids. researchgate.netmdpi.com The inactivation of FAAH, either through genetic deletion or pharmacological inhibition, leads to a significant elevation in the endogenous levels of its substrates. nih.govplos.org FAAH is considered a primary intracellular enzyme for NAAA metabolism, working in concert with other enzymes to regulate the levels of this diverse lipid family. elifesciences.org

Peptidase M20 domain containing 1 (PM20D1) is a unique, secreted enzyme that plays a dual role in NAAA metabolism. elifesciences.orgwikipedia.org In vitro studies have demonstrated that PM20D1 is a bidirectional enzyme; it can catalyze both the synthesis of NAAAs from a free fatty acid and an amino acid, and the reverse hydrolytic reaction to break them down. nih.govoaepublish.com As a circulating enzyme, PM20D1 is considered a key extracellular regulator of NAAA levels. elifesciences.org Mice lacking the PM20D1 gene exhibit significant, bidirectional alterations in the levels of various NAAAs in their blood and tissues, highlighting its crucial physiological role in controlling this class of signaling lipids. researchgate.net

Data Tables

Table 1: Key Enzymes in N-Acyl Amino Acid (NAAA) Metabolism

| Enzyme | Primary Location | Primary Function | Role in NAAA Metabolism |

|---|---|---|---|

| N-Acyltransferases (e.g., GLYATL2/3, BAAT) | Varies (e.g., Liver for BAAT) | Synthesis | Catalyze the formation of NAAAs from acyl-CoAs and amino acids. mdpi.comnih.gov |

| NAPE-PLD | Membrane-associated | Synthesis (of NAEs) | Cleaves NAPE to produce N-acylethanolamines, a related class of N-acyl amides. nih.govacs.org |

| Fatty Acid Amide Hydrolase (FAAH) | Intracellular (Membrane) | Degradation | Hydrolyzes the amide bond of NAAAs and other fatty acid amides. mdpi.comelifesciences.org |

| Peptidase M20 Domain Containing 1 (PM20D1) | Extracellular (Secreted) | Bidirectional (Synthesis & Degradation) | Acts as both a synthase and hydrolase for NAAAs in circulation. elifesciences.orgnih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-2-Acetamidodecanoic acid |

| N-Acyl Amino Acids (NAAAs) |

| Acyl-Coenzyme A (Acyl-CoA) |

| N-arachidonoyl glycine |

| Arachidonoyl-CoA |

| Glycine |

| N-acyl taurines |

| N-acylethanolamines (NAEs) |

| N-acyl-phosphatidylethanolamine (NAPE) |

| Phosphatidylethanolamine (PE) |

| Phosphatidic acid |

Other Amidase Enzymes and Hydrolytic Activities

Beyond the primary enzymes involved in the metabolism of N-acyl amino acids (NAAAs), a diverse group of other amidase and hydrolase enzymes exhibit activities that can contribute to the degradation of these lipids. Amidases (acylamide amidohydrolase, EC 3.5.1.4) are a broad family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.orgcreative-enzymes.com These enzymes are widespread, found in both prokaryotic and eukaryotic organisms, and are characterized by a conserved amino acid stretch known as the amidase signature (AS) sequence. wikipedia.org While their substrate specificities can vary widely, their fundamental role is the hydrolysis of amide bonds to produce a carboxylate and ammonia (B1221849) or an amine. wikipedia.org

Several specific amidases have been characterized that demonstrate the potential for NAAA hydrolysis:

Acylase I (Aminoacylase): This enzyme, commercially sourced from porcine kidney and the fungus Aspergillus, displays broad applicability in the enantioselective hydrolysis of N-acyl L-α-amino acids. harvard.edu Its near-absolute enantioselectivity makes it a valuable catalyst for the kinetic resolution of various amino acids. harvard.edu

Fatty Acid Amide Hydrolase (FAAH): Primarily known for its role in degrading the endocannabinoid anandamide, FAAH has been identified as a key intracellular enzyme for NAAA metabolism. elifesciences.orgnih.gov It functions as both a hydrolase and a synthase, though its primary role in vivo is considered to be hydrolysis. elifesciences.orgresearchgate.net Compared to other NAAA-metabolizing enzymes like PM20D1, FAAH has a more restricted substrate scope, showing a preference for N-acyl amino acids with specific fatty acid and amino acid combinations, such as N-arachidonoyl-glycine (C20:4-Gly) and N-oleoyl-serine (C18:1-Ser). elifesciences.orgnih.gov

Microbial Amidases: Various microorganisms are sources of amidases with diverse specificities. Enzymes from Rhodococcus species, such as Rhodococcus sp. R312, and Pseudomonas aeruginosa are known to hydrolyze short-chain aliphatic amides. creative-enzymes.comnih.gov The enantioselective amidase from Rhodococcus sp. R312, for instance, can catalyze acyl transfer from a wide range of amides. nih.gov While their action on long-chain NAAAs like this compound is not extensively documented, their existence points to a broad enzymatic landscape for potential amide bond hydrolysis in different biological systems.

The table below summarizes key characteristics of these amidase enzymes.

Table 1. Characteristics of Various Amidase Enzymes with Potential NAAA Hydrolytic Activity

| Enzyme Name | Source | Substrate Characteristics | Key Features |

|---|---|---|---|

| Acylase I | Porcine Kidney, Aspergillus sp. | N-acyl L-α-amino acids | Exhibits high enantioselectivity for the L-amino acid form. harvard.edu |

| Fatty Acid Amide Hydrolase (FAAH) | Mammalian Tissues | A subset of NAAAs (e.g., C20:4-Gly, C20:4-Ser) and other fatty acid amides (e.g., anandamide). nih.gov | Intracellular enzyme with a more restricted substrate scope than PM20D1. elifesciences.orgnih.gov |

| Rhodococcus sp. R312 Amidase | Rhodococcus sp. R312 (bacterium) | Wide range of amides, including short-chain aliphatic amides. nih.gov | Demonstrates L-enantioselectivity towards α-hydroxy- and α-aminoamides. nih.gov |

| Pseudomonas aeruginosa Amidase | Pseudomonas aeruginosa (bacterium) | Short aliphatic amides. creative-enzymes.comnih.gov | A member of the wide-spectrum amidases. nih.gov |

Regulatory Mechanisms of N-Acyl Amino Acid Endogenous Levels

The endogenous concentrations of N-acyl amino acids are tightly regulated through a sophisticated interplay of biosynthetic and degradative enzymes. This control is crucial, as NAAAs are bioactive lipids involved in various physiological processes. nih.govproquest.com The regulatory framework involves cooperative control by multiple enzymes and can be manipulated through advanced engineering strategies in microbial systems.

A primary example of the complex regulation of NAAA levels is the cooperative action of Peptidase M20 Domain Containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH). nih.gov These two enzymes represent an elegant division of labor, controlling NAAA pools in different cellular compartments. elifesciences.orgnih.gov

PM20D1 is a secreted, extracellular enzyme found in circulation that functions as a bidirectional synthase/hydrolase with a broad substrate scope for NAAAs. elifesciences.orgnih.gov

FAAH is an intracellular enzyme that also exhibits bidirectional activity but with a more limited range of NAAA substrates compared to PM20D1. elifesciences.orgnih.gov

Studies using mice with genetic deletion of PM20D1 (PM20D1-KO) revealed a residual NAAA hydrolysis activity within tissues, particularly the liver, which was subsequently identified as the action of FAAH. elifesciences.orgnih.gov The relationship between these enzymes is not merely additive. Dual pharmacological or genetic blockade of both PM20D1 and FAAH results in a dramatic and synergistic dysregulation of NAAA levels, highlighting a significant, non-additive biochemical interaction. nih.gov This cooperative control allows for precise regulation of intracellular versus circulating pools of these bioactive lipids, underscoring a sophisticated strategy for managing a structurally diverse lipid family. nih.govelifesciences.org

Table 2. Comparison of PM20D1 and FAAH in NAAA Metabolism

| Feature | PM20D1 | FAAH |

|---|---|---|

| Cellular Location | Extracellular (secreted, circulating) elifesciences.org | Intracellular elifesciences.org |

| Function | N-acyl amino acid synthase/hydrolase nih.gov | N-acyl amino acid synthase/hydrolase nih.gov |

| Substrate Scope | Broad range of N-acyl amino acids. nih.gov | Restricted subset of N-acyl amino acids. elifesciences.orgnih.gov |

| Primary Physiological Role | Regulates circulating (extracellular) NAAA levels. nih.gov | Regulates intracellular NAAA levels. nih.govnih.gov |

| Interaction | Engages in non-additive, cooperative control of NAAA levels with FAAH. nih.gov | Responsible for residual NAAA hydrolysis in the absence of PM20D1. elifesciences.orgnih.gov |

Transcriptional and Metabolic Engineering Strategies in Microbial Systems for NAAA Production

The production of amino acids and their derivatives in microbial systems like Corynebacterium glutamicum and Escherichia coli has been significantly advanced through systems metabolic engineering. nih.gov This multidisciplinary field integrates systems biology, synthetic biology, and evolutionary engineering to optimize microbial cell factories. nih.gov While specific engineering for this compound is not detailed in the literature, the established strategies for amino acid production provide a clear blueprint for how NAAAs could be synthesized.

Key metabolic engineering strategies that could be applied for NAAA production include:

Enhancing Precursor Supply: Increasing the intracellular pools of the two necessary precursors—the fatty acid (decanoyl-CoA) and the amino acid—is a critical first step. This can be achieved by enhancing carbon source uptake and utilization and overexpressing key enzymes in the respective biosynthetic pathways while blocking competing pathways that drain these precursors. nih.gov

Expression of N-Acyl Synthase: Overexpressing a suitable N-acyl amino acid synthase enzyme would be essential to catalyze the condensation of the fatty acid and amino acid. The choice of enzyme would depend on its substrate specificity and efficiency.

Transcriptional Regulation: The expression of biosynthetic genes can be fine-tuned using engineered transcriptional regulators. For example, amino acid-responsive regulators, such as Lrp in C. glutamicum, have been repurposed to create biosensors that can dynamically control pathway gene expression in response to intracellular metabolite concentrations. nih.gov

Process Optimization: Fermentation conditions can be optimized to create distinct process phases that favor growth and then production. For instance, processes that shift from aerobic to microaerobic or anaerobic conditions can trigger significant transcriptional alterations, rerouting metabolic flux towards the desired product. dntb.gov.ua

These approaches, which focus on pathway-level modifications and systemic cellular regulation, offer a powerful toolkit for developing microbial strains capable of high-yield NAAA production. nih.gov

This compound as a Potential Intermediate or Product in Specialized Metabolic Pathways

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling lipids, chemically related to endocannabinoids, that participate in a wide array of biological processes. mdpi.com While the specific metabolic fate and function of this compound are not well-defined, its structure as an NAAA suggests it could function as an intermediate or final product in specialized metabolic pathways analogous to those of other well-characterized NAAAs.

The biosynthesis of NAAAs is not fully elucidated but is thought to occur via several routes, including the direct condensation of a fatty acid (or its activated Coenzyme A derivative) with an amino acid. researchgate.netmdpi.com The enzymes involved in these pathways, such as PM20D1, are key to generating the diversity of NAAAs observed in mammalian tissues. researchgate.netnih.gov

Based on the known roles of other NAAAs, this compound could potentially be involved in:

Cellular Signaling: Many NAAAs act as signaling molecules that regulate processes such as food intake, pain sensation, and bone remodeling. nih.gov They can function as ligands for receptors like G-protein coupled receptors or ion channels. researchgate.net

Energy Metabolism: Certain NAAAs, including N-oleoyl-leucine and N-arachidonoyl-glycine, can act as uncouplers of mitochondrial respiration, thereby influencing energy expenditure. nih.gov This suggests a role for some NAAAs in regulating organismal energy homeostasis. elifesciences.org

Precursor to Other Bioactive Lipids: It is plausible that this compound could serve as an intermediate that undergoes further enzymatic modification (e.g., hydroxylation, desaturation) to produce other bioactive molecules, expanding the functional repertoire of this lipid class.

Metabolic Byproduct or Detoxification Product: In some contexts, the N-acylation of amino acids may represent a pathway for the conjugation and clearance of excess fatty acids or as a byproduct of other metabolic activities.

The study of the broader NAAA family provides a framework for hypothesizing the potential biological significance of this compound as an active participant in specialized metabolic networks.

Mechanistic Investigations of Biological Roles and Molecular Interactions of R 2 Acetamidodecanoic Acid in Vitro and Pre Clinical Cellular/molecular Studies

Role as a Lipid Signaling Molecule within the Endocannabinoidome

(R)-2-Acetamidodecanoic acid is classified within the broad family of lipid signaling molecules. This places it in the company of endogenous cannabinoids (endocannabinoids) like N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). These molecules are part of a complex signaling system known as the endocannabinoidome. nih.govfrontiersin.org The endocannabinoid system, in its entirety, is recognized as a significant lipid signaling pathway that modulates a wide array of physiological and pathological processes. bohrium.com

Endocannabinoids themselves are derivatives of fatty acids. nih.gov For instance, the two most well-documented endocannabinoids, AEA and 2-AG, are derived from arachidonic acid. nih.gov The broader family of N-acylethanolamines (NAEs), to which AEA belongs, are widespread in mammalian tissues. nih.gov The synthesis of many of these lipid signaling molecules, including non-cannabinoid NAEs, is often initiated by an increase in intracellular calcium levels. frontiersin.org

While endocannabinoids like AEA and 2-AG are known to be synthesized on demand from membrane phospholipids, other related lipid messengers also contribute to the complexity of this signaling system. mdpi.com The biological activity of these molecules is diverse, and they are involved in modulating processes in both neurons and glial cells within the central nervous system. frontiersin.org

Molecular Targets and Binding Sites

The interactions of this compound with various molecular targets are a key area of research to understand its biological functions.

Interaction with Membrane Proteins: G-Protein Coupled Receptors (GPRs), Nuclear Receptors, Ion Channels, and Transporters

G-Protein Coupled Receptors (GPRs): GPRs represent the largest and most diverse group of membrane receptors in eukaryotes, regulating a vast number of physiological functions. nih.gov They are the targets for a majority of clinically used drugs. nih.gov GPRs are activated by a wide range of stimuli and in turn activate heterotrimeric G proteins. nih.gov The activity of many GPRs can be influenced by the acidity of the surrounding environment, with most being more active at a less acidic pH. miami.edu While the direct interaction of this compound with specific GPRs is a subject of ongoing investigation, the broader class of lipid signaling molecules to which it belongs are known to interact with these receptors. For example, the cannabinoid receptors CB1 and CB2, which are targeted by endocannabinoids, are GPRs. nih.gov

Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate gene expression. wikipedia.orgnih.gov A prominent example is the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR). wikipedia.orgproteopedia.org In the absence of a ligand, this complex can bind to DNA and repress gene transcription. wikipedia.orgproteopedia.org Upon ligand binding, a conformational change occurs, leading to the recruitment of coactivator proteins and subsequent gene transcription. wikipedia.orgproteopedia.org There are three main types of RARs: RAR-alpha, RAR-beta, and RAR-gamma. wikipedia.orgproteopedia.org The potential for this compound to interact with and modulate the activity of nuclear receptors is an area of scientific interest.

Ion Channels: Ion channels are crucial for a variety of cellular processes. One such family is the acid-sensing ion channels (ASICs), which are proton-gated cation channels activated by a drop in extracellular pH. nih.gov ASICs are widely expressed in the nervous system and belong to the ENaC/DEG superfamily. nih.gov There are several ASIC subunits, including ASIC1a, ASIC1b, ASIC2a, and ASIC2b, which can form both homomeric and heteromeric channels with varying properties. nih.govnih.govmdpi.com For instance, ASIC1a-containing channels are permeable to calcium ions. nih.gov The modulation of these channels by various signaling molecules is an active area of research. nih.gov

Transporters: Membrane transporters are essential for the movement of ions and small molecules across cellular membranes. nih.gov For example, the B0AT1 (SLC6A19) and SIT1 (SLC6A20) are amino acid transporters whose surface expression is dependent on heterodimerization with Angiotensin-Converting Enzyme 2 (ACE2). nih.gov This highlights the intricate relationships between different types of membrane proteins.

Specific Binding to and Modulation of Enzymes

This compound may also exert its effects through direct interaction with and modulation of various enzymes. For instance, Angiotensin-Converting Enzyme (ACE) is a key enzyme in the renin-angiotensin system. nih.gov Its activity can be modulated by interactions with other proteins, such as the kinin B2 receptor. researchgate.net Similarly, Angiotensin-Converting Enzyme 2 (ACE2) is a homolog of ACE with a distinct substrate specificity. nih.govbio-techne.com It plays a crucial role in degrading angiotensin II. nih.gov The modulation of these and other enzymes, such as acetyl-CoA carboxylase 2 (ACC2), a regulator of mitochondrial fat oxidation, can have significant impacts on cellular metabolism. nih.gov

Mechanisms of Cellular Activity

The cellular effects of this compound are multifaceted and are being investigated in various in vitro and cellular models.

Mitochondrial Uncoupling and Oxidative Metabolism Stimulation (in vitro/cellular models)

Mitochondrial uncoupling is a process that dissociates substrate oxidation in the mitochondrial electron transport chain from ATP synthesis. nih.gov This can be mediated by endogenous uncoupling proteins (UCPs) or by chemical uncouplers. nih.gov Fatty acids can interact with mitochondrial uncoupling proteins, such as UCP1, to induce uncoupling. epa.gov This process is thought to play a role in regulating the efficiency of oxidative phosphorylation. epa.gov Mild mitochondrial uncoupling can have beneficial metabolic effects, including an increase in the β-oxidation of fatty acids. nih.gov

The stimulation of oxidative metabolism is a key consequence of mitochondrial uncoupling. By increasing the rate of substrate oxidation, cells can increase their energy expenditure. nih.gov For example, acetylcarnitine has been shown to stimulate the oxidation of endogenous fatty acids in kidney mitochondria. nih.gov This process is dependent on an initial energy investment to activate the fatty acids. nih.gov The β-oxidation of fatty acids is a crucial metabolic pathway for energy production, particularly in tissues with high energy demands. mdpi.com

Below is a table summarizing the effects of select compounds on mitochondrial activity based on in vitro and cellular studies.

| Compound/Protein | Effect on Mitochondria | Observed Outcome in Cellular/In Vitro Models |

| Fatty Acids | Can induce mitochondrial uncoupling via interaction with UCPs. epa.gov | Tunes the degree of coupling of oxidative phosphorylation. epa.gov |

| UCP1 | Mediates proton transport across the inner mitochondrial membrane. | Induces mitochondrial uncoupling. nih.gov |

| Acetylcarnitine | Provides readily oxidizable acetyl groups. | Stimulates the oxidation of endogenous fatty acids. nih.gov |

| BT2 | Acts as a mild chemical uncoupler. ucla.edu | Lowers mitochondrial ROS production. ucla.edu |

Involvement in Cell-to-Cell Communication

Cell-to-cell communication is fundamental for the coordination of cellular activities in multicellular organisms. researchgate.netkhanacademy.org This communication can occur through direct contact or via the release of signaling molecules. khanacademy.orgmdpi.com In bacteria, this process is known as quorum sensing and involves the production and detection of small molecules called autoinducers. researchgate.net In eukaryotes, a variety of signaling molecules, including lipids, mediate communication between cells. frontiersin.org

Lipid signaling molecules, such as those belonging to the endocannabinoidome, can act as intercellular messengers. frontiersin.org They can be released from one cell and act on receptors on neighboring cells, thereby influencing their function. This form of communication is crucial for a wide range of physiological processes, from neurotransmission to immune responses. frontiersin.org The involvement of this compound in such cell-to-cell communication pathways is an area of active investigation.

Influence on Biochemical Pathways Regulating Physiological Processes (e.g., energy homeostasis, inflammation)

This compound belongs to the broader class of N-acyl amino acids (NAAAs), which are endogenous signaling molecules implicated in a variety of physiological processes. While direct studies on this compound are limited, the activities of structurally related NAAAs provide a framework for understanding its potential influence on biochemical pathways, particularly those governing energy homeostasis and inflammation.

NAAAs are known to be involved in the regulation of energy balance. For instance, N-oleoyl phenylalanine has been shown to regulate energy homeostasis. nih.gov These molecules are part of a complex lipid signaling system, often referred to as the endocannabinoidome, which plays a crucial role in metabolic regulation. The general structure of an N-acyl amino acid, consisting of a fatty acid linked to an amino acid, allows for significant diversity and specificity in signaling. The decanoic acid (a medium-chain fatty acid) and the acetamido group in this compound would confer specific physicochemical properties that could determine its interaction with receptors and enzymes involved in energy metabolism.

In the context of inflammation, various fatty acid derivatives are known to be potent modulators of inflammatory pathways. Eicosanoids, which are metabolites of arachidonic acid, are well-known pro-inflammatory molecules. nih.govmdpi.comyoutube.com Conversely, other lipid molecules possess anti-inflammatory properties. For example, 8-oxo-9-octadecenoic acid has been shown to suppress the production of nitric oxide and inflammatory cytokines in macrophage cells by inhibiting key signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB). nih.gov The structural characteristics of this compound, particularly its ten-carbon fatty acid chain, suggest it could interact with pathways that are responsive to lipid mediators, potentially influencing inflammatory responses. The precise nature of this influence, whether pro- or anti-inflammatory, would depend on its specific molecular targets and the cellular context.

Table 1: Examples of N-Acyl Amino Acids and Their Influence on Physiological Processes

| N-Acyl Amino Acid | Physiological Process Influenced | Research Finding |

| N-oleoyl phenylalanine | Energy Homeostasis | Regulates energy balance. nih.gov |

| N-linoleoyl tyrosine | Neuroprotection | Protects against transient cerebral ischemia via CB2 receptor activation. nih.gov |

| N-stearoyl tyrosine/serine/threonine | Neuroprotection | Exerts neuroprotective activities. nih.gov |

| N-acyl alanines | Antiproliferative Effects | Exhibit antiproliferative effects in vitro. nih.gov |

Detoxification Processes Involving N-Acylation of Amino Acids

N-acylation of amino acids is a recognized metabolic pathway involved in the detoxification of both endogenous and exogenous compounds. This process, occurring as a phase II detoxification reaction, enhances the water solubility of various molecules, facilitating their excretion from the body. mdpi.com The liver is a primary site for these reactions, where enzymes such as glycine (B1666218) N-acyltransferase (GLYAT) catalyze the conjugation of acyl-CoA molecules with amino acids like glycine. mdpi.com

This pathway is particularly important in the context of certain inborn errors of metabolism, where the accumulation of abnormal acyl-CoA species can be toxic. By conjugating these acyl groups to amino acids, the body can mitigate their toxicity and promote their elimination in the urine. mdpi.com This mechanism is crucial for salvaging coenzyme A and managing the cellular load of carboxylic acid intermediates. mdpi.com

While direct evidence for the involvement of this compound in specific detoxification pathways is not available, its structure is consistent with that of a molecule that could be formed or utilized in such processes. The N-acetamido group suggests a potential link to acetylation-dependent detoxification. Acetylation is a common mechanism for metabolizing xenobiotics. Furthermore, the decanoic acid backbone could potentially be derived from the metabolism of medium-chain fatty acids, and its subsequent N-acylation to an amino acid derivative could represent a pathway for its metabolic processing and clearance. In microorganisms, N-acetylation has been identified as a detoxification strategy for toxic amino acid analogs like L-azetidine-2-carboxylic acid (AZC), rendering them non-toxic. nih.gov

Table 2: Key Enzymes and Processes in N-Acylation for Detoxification

| Enzyme/Process | Function | Relevance to Detoxification |

| Glycine N-acyltransferase (GLYAT) | Catalyzes the conjugation of acyl-CoA substrates with glycine. mdpi.com | Facilitates the excretion of potentially toxic carboxylic acids. mdpi.com |

| N-acetylation | Addition of an acetyl group to a molecule. | A common phase II detoxification reaction for xenobiotics and endogenous compounds. nih.gov |

| Amino Acid Conjugation | The linking of a molecule to an amino acid. | Increases water solubility of metabolites, aiding in their renal excretion. nih.govmdpi.com |

Structure-Activity Relationships Correlating Chemical Features with In Vitro Biological Responses

The biological activity of N-acyl amino acids is intrinsically linked to their chemical structure. Variations in either the fatty acid component or the amino acid moiety can dramatically alter their interaction with molecular targets and, consequently, their physiological effects. nih.govnih.gov Understanding these structure-activity relationships (SAR) is crucial for predicting the biological roles of compounds like this compound.

For NAAAs, key structural features that influence activity include:

Length and Saturation of the Acyl Chain: The length and degree of saturation of the fatty acid chain are critical determinants of the molecule's lipophilicity and its ability to fit into the binding pockets of receptors and enzymes. For instance, long-chain NAAAs are structurally related to anandamide (B1667382) and may interact with components of the endocannabinoid system. frontiersin.org

Nature of the Amino Acid: The specific amino acid conjugated to the fatty acid provides functional groups that can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological targets. The stereochemistry of the amino acid (L- vs. D-configuration) can also be a critical factor for biological recognition.

The Amide Linkage: The amide bond connecting the fatty acid and the amino acid is a stable linkage that is subject to enzymatic hydrolysis by enzymes like fatty acid amide hydrolase (FAAH). nih.gov The susceptibility of this bond to cleavage is a key factor in the metabolic stability and duration of action of the NAAA.

In the case of this compound, the decanoic acid chain provides a moderately lipophilic character. The acetamido group at the 2-position, derived from an amino acid precursor, and its (R)-stereochemistry are specific features that would dictate its interaction with chiral binding sites on proteins. While specific SAR studies on this compound are not available, studies on related N-acyl compounds have demonstrated that even minor modifications to the chemical structure can lead to significant changes in biological activity. nih.gov For example, in a series of N-acyl-N-phenylpiperazines, modifications to the acyl group and substitutions on the phenyl ring resulted in significant variations in their inhibitory potency against excitatory amino acid transporters. nih.gov

Table 3: Structural Features of N-Acyl Amino Acids and Their Potential Impact on Biological Activity

| Structural Feature | Potential Influence on Biological Activity |

| Acyl Chain Length | Affects lipophilicity, membrane permeability, and binding affinity to receptors/enzymes. frontiersin.org |

| Acyl Chain Saturation | Influences molecular shape and flexibility, which can impact receptor binding. |

| Amino Acid Identity | Determines the side chain functionality and stereochemistry, crucial for specific molecular recognition. |

| Stereochemistry (e.g., R/S) | Can lead to stereospecific interactions with chiral biological targets, resulting in different biological effects. |

| Amide Bond Stability | Determines the metabolic half-life of the molecule, as it is a target for hydrolase enzymes. nih.gov |

Advanced Analytical Techniques for Detection and Quantification of R 2 Acetamidodecanoic Acid

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal platform for analyzing compounds like (R)-2-Acetamidodecanoic acid in intricate biological mixtures. wur.nlnih.gov The choice between tandem mass spectrometry and high-resolution mass spectrometry depends on the specific goals of the analysis, whether it is targeted quantification or comprehensive, untargeted profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the targeted quantification of specific molecules, including N-acetylated compounds. nih.govuzh.ch This technique operates by selecting a specific precursor ion—in this case, the molecular ion of this compound—and fragmenting it to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govnih.gov

For the analysis of this compound, a typical LC-MS/MS method would involve protein precipitation from the biological sample (e.g., plasma) followed by chromatographic separation on a C18 reversed-phase column. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives such as formic acid to facilitate protonation and improve ionization efficiency in positive ion mode. nih.govnih.gov In the mass spectrometer, this compound would be detected by monitoring its specific MRM transitions. This approach allows for the development of robust, reproducible, and sensitive assays capable of measuring concentrations down to the ng/mL level. nih.gov

Table 1: Representative LC-MS/MS Parameters for N-Acetylated Compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Elution of the analyte from the column. |

| Flow Rate | 200-400 µL/min | Controls the speed of separation. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged precursor ions. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the ion of interest. |

| Product Ion (Q3) | Specific fragments from precursor | Confirms identity and enables quantification. |

When the objective extends beyond quantifying a single target to profiling a wide range of lipids, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the preferred method. researchgate.net HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the determination of the elemental composition of an ion, greatly enhancing confidence in compound identification. springernature.comnih.gov

In a comprehensive lipidomics study, LC-HRMS can distinguish this compound from other co-eluting compounds that may have the same nominal mass but different elemental compositions. springernature.com The workflow involves acquiring full-scan mass spectra of all ions eluting from the chromatography column at high resolution. Subsequent data analysis involves extracting ions based on their accurate mass, retention time, and isotopic pattern to identify and quantify a multitude of lipid species simultaneously. This untargeted or semi-targeted approach is invaluable for discovering novel biomarkers and understanding broader changes in the lipidome. researchgate.netnih.gov

Derivatization Strategies for Enhanced Chromatographic and Ionization Properties

The analysis of fatty acids and related compounds by LC-MS can be challenging due to their poor ionization efficiency in the commonly used positive electrospray ionization (ESI) mode and suboptimal retention in reversed-phase chromatography. nih.govresearchgate.net Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's structure to improve its analytical characteristics. nih.govsigmaaldrich.comnih.gov For this compound, derivatization primarily targets the carboxylic acid functional group to enhance its ionization efficiency and chromatographic behavior. nih.govmdpi.com

A common derivatization strategy for carboxylic acids involves converting them into amides using primary amine reagents. This "charge-tagging" approach introduces a readily ionizable group, such as a pyridine (B92270) or phenyl ring, which significantly enhances the signal in positive mode ESI-MS. nih.govresearchgate.net

2-Picolylamine (2-PA): This reagent reacts with the carboxylic acid group of this compound in the presence of a coupling agent to form a stable amide derivative. nih.govnih.gov The picolyl group contains a pyridine ring that is easily protonated, leading to a substantial increase in ESI response (up to several hundred-fold) and enabling detection at very low concentrations. ub.edu This method has been successfully applied to various carboxylic acids in complex biological samples. nih.govresearchgate.net

Aniline (B41778): Similar to 2-PA, aniline can be used to derivatize the carboxyl group. researchgate.netnih.gov The resulting anilide derivative also shows improved ionization in positive mode. Isotope-labeled versions of aniline can be used for relative quantification strategies. mdpi.com However, studies have shown that derivatization efficiency with aniline can be variable and matrix-dependent, requiring careful optimization. nih.gov

Cholamine: This reagent introduces a permanently charged quaternary amine group onto the fatty acid, providing excellent ionization efficiency in positive mode ESI. mdpi.com

The use of these reagents effectively transforms the analyte, improving its retention on reversed-phase columns and dramatically increasing the sensitivity of the LC-MS analysis. mdpi.comnih.gov

Table 2: Comparison of Derivatization Reagents for Carboxylic Acid Analysis

| Reagent | Functional Group Targeted | Key Advantage | Reference |

|---|---|---|---|

| 2-Picolylamine (2-PA) | Carboxylic Acid | High ionization efficiency, stable derivative | nih.govub.edu |

| Aniline | Carboxylic Acid | Improves positive mode ionization | researchgate.netnih.gov |

| Cholamine | Carboxylic Acid | Introduces a permanent positive charge | mdpi.com |

While this compound is a saturated molecule, it is important to consider derivatization techniques used for related unsaturated fatty acids, as they are often analyzed concurrently in lipidomics studies. The Photo-Bliss or Paternò-Büchi (P-B) reaction is a powerful technique for locating carbon-carbon double bonds (C=C) in unsaturated lipids. acs.orgrsc.org

This photochemical reaction involves a [2+2] cycloaddition between a ketone or aldehyde (the P-B reagent, such as acetone (B3395972) or 2-acetylpyridine) and the C=C bond of an unsaturated fatty acyl chain, forming an oxetane (B1205548) ring. mdpi.comnih.gov When the derivatized lipid is subjected to tandem mass spectrometry (MS/MS), the oxetane ring fragments in a predictable manner, producing diagnostic ions that reveal the original position of the double bond. acs.orgfrontiersin.org This technique, when coupled with LC-MS, enables the confident identification and differentiation of C=C positional isomers, providing a level of structural detail that is unattainable with conventional MS methods. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Biological Samples

For the most accurate and precise quantification, especially in complex biological samples where matrix effects can be significant, isotope dilution mass spectrometry (ID-MS) is the gold standard. nist.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound labeled with isotopes like ¹³C or ²H—to the sample as an internal standard before any sample processing. nih.govnih.govresearchgate.net

The stable isotope-labeled internal standard is chemically identical to the endogenous analyte and thus behaves identically during extraction, derivatization, and chromatographic separation. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. chromatographyonline.com By measuring the ratio of the MS signal of the endogenous analyte to that of the isotope-labeled internal standard, any sample loss or variation in ionization efficiency during the analytical process is canceled out. nih.gov This allows for highly accurate and precise absolute quantification of the analyte's concentration in the original sample. nih.govnih.gov

Sample Preparation Protocols for N-Acyl Amino Acid Analysis in Research Samples

The accurate detection and quantification of N-acyl amino acids (NAAAs), including this compound, from complex research samples is critically dependent on the sample preparation protocol. The primary objectives of these protocols are to efficiently extract the target analytes from the sample matrix, remove interfering substances such as proteins, salts, and phospholipids, and concentrate the sample to a level suitable for the sensitivity of the analytical instrument. creative-proteomics.com The choice of protocol is determined by the physicochemical properties of the analyte, the nature of the sample matrix (e.g., plasma, brain tissue, cell culture), and the requirements of the downstream analytical technique, such as liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.comuts.edu.au

A crucial initial step for most biological samples is the removal of proteins, which can interfere with analysis and damage analytical columns. creative-proteomics.com Following protein removal, the main extraction is typically performed using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov

Protein Removal Strategies

Before the extraction of NAAAs, macromolecules like proteins must be removed. Common methods include precipitation with organic solvents or acids, or physical separation by ultrafiltration. creative-proteomics.com

| Method | Reagent / Apparatus | General Protocol | Key Considerations |

| Acid Precipitation | 10% Trichloroacetic acid (TCA) or 6% Perchloric acid (PCA) | The acidic solution is added to the biological sample (e.g., serum, tissue homogenate). After vortexing and incubation, precipitated proteins are pelleted by centrifugation (e.g., 12,000 ×g for 15 minutes), and the supernatant containing the analyte is collected. creative-proteomics.comuts.edu.au | Highly effective for protein removal. The choice of acid must be compatible with downstream analysis. TCA is a validated method for extracting free non-protein amino acids. uts.edu.au |

| Solvent Precipitation | Cold Methanol (B129727) (MeOH) or Acetone | A volume of cold organic solvent (e.g., 4 parts MeOH to 1 part serum) is added to the sample. nih.gov The mixture is vortexed and incubated at a low temperature (e.g., 4 °C) to facilitate protein precipitation. Centrifugation is then used to pellet the proteins. nih.govnih.gov | Simultaneously precipitates proteins and extracts a range of metabolites. Methanol is commonly used for extracting amino acids and related metabolites from plasma or serum. nih.gov |

| Ultrafiltration | Centrifugal filter units (e.g., 3 kDa molecular weight cut-off) | The sample is placed in the upper chamber of the filter unit and centrifuged. Smaller molecules, including NAAAs, pass through the membrane into the filtrate, while proteins and other large molecules are retained. creative-proteomics.com | A non-denaturing method that effectively removes macromolecules. It is particularly suitable for preparing samples for LC-MS analysis as it can also help in desalting. creative-proteomics.com |

Core Extraction Techniques

LLE is a conventional and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. nih.gov For N-acyl amino acids, which are lipids, methods are often adapted from established lipid extraction protocols like the Bligh-Dyer or Folch methods, which use chloroform (B151607) and methanol mixtures. nih.govnih.gov Optimization of the solvent system and pH is critical to ensure high recovery of the target analyte. nih.govrsc.org

A detailed LLE protocol has been demonstrated to achieve high recovery (>90%) for certain N-acyl amino acids from mouse brain and plasma. nih.gov

| Step | Description | Key Parameters / Reagents |

| 1. Homogenization | The sample (e.g., brain tissue or plasma) is homogenized in a suitable buffer or solvent system to disrupt the matrix. An internal standard is added at this stage for accurate quantification. | Chloroform is added to the sample, which is then vortexed and centrifuged. The organic layer is collected. nih.gov |

| 2. Extraction | The process of adding chloroform, vortexing, and collecting the organic layer is repeated to maximize the extraction of the lipids from the aqueous phase. nih.gov | Multiple extractions with chloroform enhance recovery. |

| 3. Protein Precipitation | After pooling the organic layers, a protein precipitation step is performed to remove any remaining soluble proteins. | Chloroform is added, followed by a larger volume of acetone. After vortexing and centrifugation, the supernatant is collected. nih.gov |

| 4. Drying & Reconstitution | The final supernatant is dried under a stream of nitrogen. The dried extract is then reconstituted in a small volume of solvent compatible with the analytical instrument. | The sample is reconstituted in a solvent such as methanol. nih.gov |

SPE is a selective sample preparation technique that has become a popular alternative to LLE due to its efficiency, reproducibility, and amenability to automation. nih.gov It utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analyte of interest from the liquid sample. nih.govyoutube.com For NAAAs, reversed-phase (RP-SPE) is commonly employed, where a nonpolar stationary phase retains the hydrophobic analytes from a polar liquid sample. nih.gov The general procedure involves four key steps. youtube.com

| Step | Purpose | Typical Solvents |

| 1. Condition | To solvate the functional groups of the sorbent, preparing it to interact with and retain the analyte. This activates the stationary phase. | An organic solvent (e.g., acetonitrile or methanol) is passed through the sorbent. youtube.com |

| 2. Equilibrate | To create a chemical environment similar to the sample load solution, ensuring proper retention of the analyte. | An aqueous solution (e.g., water, often with a modifier like 0.1% trifluoroacetic acid) is used to rinse the sorbent. youtube.combiotage.com |

| 3. Load | The pre-treated sample is passed through the sorbent. The N-acyl amino acids are retained on the nonpolar sorbent while more polar impurities pass through. | The sample is typically dissolved in a polar solvent system (e.g., 10% acetonitrile in water). biotage.com |